molecular formula C10H8BrF3O2 B2730657 Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate CAS No. 1069115-16-7

Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate

Cat. No.: B2730657
CAS No.: 1069115-16-7
M. Wt: 297.071
InChI Key: KDILYTLSFXYMOU-UHFFFAOYSA-N
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Description

Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl bromide with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-chlorobenzoate
  • Methyl 2-bromo-5-methylbenzoate
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .

Biological Activity

  • Molecular Formula : C10H8BrF3O2
  • Molecular Weight : 297.07 g/mol
  • IUPAC Name : Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate
  • CAS Number : 1069115-16-7

The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, potentially increasing its interaction with biological targets such as enzymes and receptors .

The biological activity of compounds containing bromine and trifluoromethyl groups often involves modulation of enzyme activity or receptor interaction. The mechanism can vary based on the specific application but typically includes:

  • Enzyme Inhibition : Compounds like methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : Interaction with receptors can result in significant biological responses, including anticancer effects.

Biological Activities

While comprehensive studies specifically targeting this compound are sparse, similar compounds have demonstrated various biological activities:

  • Antimicrobial Activity : Compounds with bromine and trifluoromethyl groups often exhibit antimicrobial properties, which can be attributed to their ability to disrupt cellular functions in pathogens.
  • Anticancer Properties : Some studies suggest that related compounds can induce apoptosis in cancer cells. For instance, structural modifications on aromatic rings significantly influence cytotoxicity against tumor cell lines .
  • Enzyme Inhibition : The presence of trifluoromethyl groups has been linked to enhanced potency in inhibiting certain enzymes like serine/threonine kinases, which are crucial in cancer progression .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AAnticancerVarious tumor cell lines
Compound BAntimicrobialBacterial strains
Compound CEnzyme inhibitionSerine/threonine kinases

Research Insights

  • Cytotoxicity Studies : In vitro studies on structurally similar compounds have shown significant cytotoxic effects against human tumor cell lines at nanomolar concentrations. These findings indicate that structural modifications can enhance therapeutic potential while maintaining low toxicity profiles .
  • Structure-Activity Relationship (SAR) : Research demonstrates that the position and nature of substituents on aromatic rings play a critical role in determining biological activity. For example, the introduction of a trifluoromethyl group at specific positions has been shown to increase the potency of inhibitors targeting various receptors and enzymes .
  • Potential for Drug Development : The unique properties of this compound suggest it could serve as a valuable building block for developing new therapeutic agents targeting cancer and other diseases .

Properties

IUPAC Name

methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-4-7(10(12,13)14)2-3-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDILYTLSFXYMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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